5-Aminoisoxazole-4-carboxamide: Chemical Properties, Structural Analysis, and Applications in Drug Development
5-Aminoisoxazole-4-carboxamide: Chemical Properties, Structural Analysis, and Applications in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic building blocks serve as the foundational architecture for novel therapeutics. 5-Aminoisoxazole-4-carboxamide (CAS 95298-76-3) has emerged as a highly versatile, privileged intermediate. Characterized by its unique push-pull electronic system—featuring an electron-donating amino group and an electron-withdrawing carboxamide group on an isoxazole ring—this compound is the critical precursor for synthesizing complex fused heterocycles, most notably isoxazolo[5,4-d]pyrimidines. These downstream derivatives have demonstrated profound pharmacological relevance, acting as selective Toll-Like Receptor 7 (TLR7) agonists for cancer immunotherapy and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immunomodulation [1][2].
This whitepaper provides an in-depth technical analysis of 5-aminoisoxazole-4-carboxamide, detailing its structural properties, optimized synthesis methodologies, and its expanding footprint in drug development.
Structural Analysis and Chemical Properties
The molecular architecture of 5-aminoisoxazole-4-carboxamide dictates its reactivity and utility. The isoxazole core is a five-membered heteroaromatic ring containing adjacent oxygen and nitrogen atoms. The strategic placement of the amino group at the C5 position and the carboxamide group at the C4 position creates a highly reactive scaffold primed for cyclization reactions.
The dual functionality allows the molecule to act as a bidentate nucleophile in condensation reactions, making it an ideal substrate for the construction of pyrimidine-fused bicyclic systems [2]. For industrial and analytical applications, it is also frequently formulated as a hydrogensulfate salt (CAS 1273577-24-4) to enhance its solubility profile in polar and aqueous environments [5].
Table 1: Physicochemical Properties of 5-Aminoisoxazole-4-carboxamide
| Property | Value |
| CAS Number | 95298-76-3 [4] |
| Molecular Formula | C₄H₅N₃O₂ [4] |
| Molecular Weight | 127.10 g/mol |
| SMILES String | NC(=O)C1=C(N)ON=C1 [4] |
| Storage Conditions | 2-8°C (Sealed, Dry environment) [4] |
| Hydrogensulfate Salt CAS | 1273577-24-4 (C₄H₅N₃O₂·H₂O₄S)[5] |
Synthesis Methodologies
The synthesis of 5-aminoisoxazole-4-carboxamide and its subsequent cyclization into biologically active scaffolds requires precise control over reaction conditions. The protocols detailed below have been optimized for yield, reaction time, and scalability, utilizing self-validating checkpoints to ensure structural integrity.
Protocol 1: Optimized Synthesis of 5-Aminoisoxazole-4-carboxamides
Historically, the preparation of this compound relied on sodium ethanolate (NaOEt) as a base. However, replacing NaOEt with sodium hydride (NaH) in dimethylformamide (DMF) eliminates the need for time-consuming in situ base preparation and significantly improves reaction kinetics[2].
Step-by-Step Methodology:
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Deprotonation: Suspend 2-cyanoacetamide (1.0 equiv) in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Slowly add NaH (1.2 equiv).
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Causality: NaH rapidly and irreversibly deprotonates the active methylene of 2-cyanoacetamide, driving the formation of the nucleophilic enolate without generating water or alcohol byproducts that could interfere with subsequent steps.
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Nucleophilic Addition: After 15 minutes of stirring, add a solution of the appropriate N-hydroxyimidoyl chloride (1.0 equiv) in anhydrous DMF dropwise to the suspension.
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Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the self-condensation of the highly reactive imidoyl chloride.
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Cyclization: Stir the reaction mixture under an inert atmosphere (N₂) for 2 hours at room temperature, followed by heating to 70 °C for 18 hours.
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Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/n-hexane solvent system. The complete consumption of the N-hydroxyimidoyl chloride spot confirms the cyclization is complete.
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Workup: Quench the reaction with H₂O and extract with EtOAc. Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: Brine washing effectively strips residual DMF from the organic layer, while Na₂SO₄ ensures the complete removal of trace water prior to solvent evaporation, preventing hydrolysis of the carboxamide group.
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Protocol 2: Cyclization to Isoxazolo[5,4-d]pyrimidin-4(5H)-ones
The 5-aminoisoxazole-4-carboxamide intermediate is directly cyclized to form the IDO1-inhibiting isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold [2].
Step-by-Step Methodology:
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Reagent Mixing: Dissolve 5-aminoisoxazole-4-carboxamide (1.0 equiv) and triethylorthoformate (1.0 equiv) in acetic anhydride (Ac₂O).
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Reflux Condensation: Heat the mixture to reflux for 18 hours.
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Causality: Acetic anhydride acts as both the solvent and a potent dehydrating agent. It reacts with the ethanol byproduct generated from the triethylorthoformate, driving the condensation equilibrium strictly toward the cyclized product.
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Precipitation and Isolation: Cool the reaction mixture to room temperature, then store it at 4 °C until a solid precipitate forms.
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Validation: The formation of the precipitate serves as a visual confirmation of successful cyclization. The product can be collected via simple vacuum filtration, bypassing the need for complex column chromatography and ensuring high-throughput scalability.
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Caption: Workflow for synthesizing isoxazolo[5,4-d]pyrimidines via 5-aminoisoxazole-4-carboxamide.
Pharmacological Relevance and Drug Development
The structural versatility of 5-aminoisoxazole-4-carboxamide has positioned it at the center of multiple drug discovery pipelines, particularly in oncology and metabolic disorders.
Toll-Like Receptor 7 (TLR7) Agonism
Derivatives synthesized from 5-aminoisoxazole-4-carboxamide, specifically 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines, have been identified as highly selective TLR7 agonists[1]. TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system. By agonizing TLR7, these compounds trigger the MyD88-dependent signaling pathway, leading to the activation of NF-κB and the subsequent secretion of pro-inflammatory cytokines (IL-1β, IL-12p70, IL-8, and TNF-α). This immunomodulatory effect is highly sought after for tumor microenvironment reprogramming in cancer therapy [1].
Caption: TLR7 signaling pathway activation by isoxazolo[5,4-d]pyrimidine derivatives.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, derived directly from the cyclization of 5-aminoisoxazole-4-carboxamide, has demonstrated efficacy as an IDO1 inhibitor [2]. IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway often hijacked by tumors to suppress T-cell proliferation and evade immune detection. Inhibiting IDO1 restores T-cell activity, making these derivatives promising candidates for combination therapies with immune checkpoint inhibitors.
AMPK Activation via 3-Ethyl Derivatives
Alkylated derivatives, such as 3-ethyl-5-aminoisoxazole-4-carboxamide, function as activators of AMP-activated protein kinase (AMPK) [3]. By mimicking adenosine monophosphate (AMP), these compounds stimulate AMPK, leading to enhanced cellular energy metabolism. This mechanism is currently being explored for the treatment of metabolic disorders, including type 2 diabetes and obesity [3].
Table 2: Biological Targets of 5-Aminoisoxazole-4-carboxamide Derivatives
| Scaffold / Derivative | Primary Target | Mechanism of Action | Therapeutic Potential |
| 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines | TLR7 | Agonism (Induces IL-1β, TNF-α) | Cancer Immunotherapy [1] |
| Isoxazolo[5,4-d]pyrimidin-4(5H)-ones | IDO1 | Selective Inhibition | Oncology / Immunomodulation [2] |
| 3-Ethyl-5-aminoisoxazole-4-carboxamide | AMPK | Activation (Mimics AMP) | Metabolic Disorders [3] |
References
- Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. ACS Omega.
- Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI.
- Buy 3-Ethyl-5-aminoisoxazole-4-carboxamide (EVT-491379). EvitaChem.
- 95298-76-3|5-Aminoisoxazole-4-carboxamide. BLD Pharm.
- 5-Aminoisoxazole-4-carboxamide Hydrogensulf
